molecular formula C12H16ClNO2 B3005898 (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 1354721-23-5

(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No.: B3005898
CAS No.: 1354721-23-5
M. Wt: 241.72
InChI Key: VZRPGMINKNENCQ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is a chiral compound characterized by a benzoate ester core substituted with a pyrrolidine ring at the 3-position of the benzene ring. The (R)-configuration at the pyrrolidine stereocenter confers enantioselectivity, which is critical for applications in asymmetric synthesis and pharmaceutical development . The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies. Commercial suppliers, such as Shanghai Macklin Biochemical Co., Ltd., highlight its availability for research purposes .

Properties

IUPAC Name

methyl 3-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRPGMINKNENCQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvents: Methanol or other alcohols.

Industrial Production Methods

On an industrial scale, the production of ®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: Reduction of the ester group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include:

    Lactams: From oxidation of the pyrrolidine ring.

    Alcohols: From reduction of the ester group.

    Halogenated derivatives: From substitution reactions on the aromatic ring.

Scientific Research Applications

Chemistry

(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride serves as a valuable building block in organic synthesis. Its structure allows for the following reactions:

  • Esterification : It can be synthesized through the esterification of 3-(pyrrolidin-2-yl)benzoic acid with methanol.
  • Oxidation and Reduction : The compound can undergo oxidation to form lactams or other derivatives and reduction to yield corresponding alcohols.
  • Substitution Reactions : The aromatic ring can participate in electrophilic substitution, enabling the synthesis of various derivatives.

Biological Applications

Research has indicated that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics against resistant strains of bacteria .
  • Anti-inflammatory Activity : Investigations into its anti-inflammatory properties have shown potential for treating conditions characterized by inflammation.

Medicinal Chemistry

The compound is being explored as a lead candidate in drug development due to its ability to interact with biological targets:

  • Pharmaceutical Development : Its unique structure allows it to mimic natural substrates, which could lead to the modulation of specific biological pathways. This makes it a promising candidate for the development of new pharmaceuticals targeting various diseases .

Case Study 1: Antibacterial Activity

A recent study focused on a series of compounds related to this compound demonstrated its efficacy against Gram-positive bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were reported in the low nanomolar range, highlighting its potential as an antibacterial agent .

Case Study 2: Synthesis and Optimization

Research into optimizing the synthesis of this compound has shown that variations in the synthetic route can significantly affect yield and purity. Continuous flow processes are being investigated to improve efficiency and scalability for industrial applications.

Mechanism of Action

The mechanism of action of ®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, leading to modulation of biological pathways. The pyrrolidine ring can interact with enzymes or receptors, altering their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoates

  • Methyl (R)-4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-79-2) This positional isomer substitutes the pyrrolidine at the benzene ring’s 4-position instead of the 3-position.

Stereoisomers: (R) vs. (S) Enantiomers

  • (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-60-1)
    The (S)-enantiomer exhibits a lower structural similarity score (0.82) compared to the (R)-form, underscoring the importance of chirality in biological activity. Enantiomeric purity is critical in drug development, as seen in FDA-approved chiral drugs like levodopa .

Ring Size Variations: Pyrrolidine vs. Piperidine

  • Despite a similarity score of 1.00, pharmacokinetic properties such as metabolic stability may diverge significantly .

Functional Group Analogues: Ester vs. Phenol

  • (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride (CAS 2241594-46-5) Substituting the methyl ester with a phenol group reduces lipophilicity (logP) and alters solubility. This derivative’s molecular weight (199.68 g/mol) is notably lower, impacting bioavailability and membrane permeability .

Backbone Modifications: Benzoate vs. Acetate

  • (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 340040-67-7)
    This compound replaces the benzoate with an acetate backbone, shortening the carbon chain. The similarity score of 1.00 suggests comparable stereochemical environments, but the absence of an aromatic ring limits π-π stacking interactions in drug-receptor binding .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Weight (g/mol) Similarity Structural Distinction
(R)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl 1381927-79-2* ~265.7 1.00 3-position benzoate, (R)-pyrrolidine
(S)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl 1381927-60-1 ~265.7 0.82 (S)-enantiomer
Methyl 3-(piperidin-4-yl)benzoate HCl 726185-54-2 ~279.7 1.00 Piperidine ring, 4-position substitution
(R)-Methyl 2-(pyrrolidin-2-yl)acetate HCl 340040-67-7 ~207.7 1.00 Acetate backbone, (R)-pyrrolidine
(R)-3-(Pyrrolidin-2-yl)phenol HCl 2241594-46-5 199.68 N/A Phenol substituent

*Note: CAS for the target compound is inferred from supplier data in , as conflicting CAS entries exist in other sources .

Research Findings and Implications

  • Chirality Matters : The (R)-enantiomer’s higher similarity score compared to the (S)-form suggests its dominance in bioactive configurations, mirroring trends in chiral pharmaceuticals like β-blockers .
  • Positional Isomerism : 3-substituted benzoates may offer better steric alignment with target receptors compared to 4-substituted analogs, as seen in kinase inhibitors .
  • Ring Size Impact : Piperidine derivatives, despite structural similarity, may exhibit longer metabolic half-lives due to reduced ring strain compared to pyrrolidines .

Biological Activity

(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a benzoate moiety. Its chemical structure can be represented as follows:

C12H15ClNO2\text{C}_{12}\text{H}_{15}\text{ClN}\text{O}_2

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that modulate cellular responses.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to inflammation and cancer progression, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound has broad-spectrum antibacterial activity, which warrants further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer potential has also been evaluated. In vitro studies on cancer cell lines, such as A549 (lung cancer), revealed that this compound reduces cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
190
1075
5050

The reduction in cell viability indicates that the compound may induce cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer drug .

Case Studies

  • Antimicrobial Efficacy Study : A study involving multiple bacterial strains demonstrated the effectiveness of this compound against antibiotic-resistant strains, highlighting its potential as a novel antimicrobial agent.
  • Anticancer Research : In vivo studies using mouse models showed that administration of the compound significantly inhibited tumor growth in xenograft models. Tumor size was reduced by approximately 40% compared to control groups after treatment with the compound over four weeks .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions, which may facilitate absorption.
  • Metabolism : Initial findings suggest hepatic metabolism, with potential for phase I and II metabolic pathways.
  • Excretion : Excretion primarily occurs through urine, with metabolites being identified as less active than the parent compound.

Safety assessments have shown low toxicity profiles in animal models at therapeutic doses, further supporting its potential for clinical use .

Q & A

Q. What are the recommended methods for synthesizing (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

The synthesis involves coupling a benzoate ester with a chiral pyrrolidine moiety. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., transition-metal catalysis) can introduce the (R)-configuration. Resolution of racemic mixtures via chiral HPLC (e.g., cellulose-based columns) or diastereomeric crystallization may also be employed. Enantiomeric purity should be monitored using chiral HPLC (resolution >1.5) or polarimetry, with reaction conditions optimized to minimize racemization (e.g., low temperature, inert atmosphere) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

A combination of techniques is essential:

  • ¹H/¹³C NMR : Analyze pyrrolidine ring protons (δ 1.5–3.5 ppm, multiplet patterns) and benzoate carbonyl (δ ~168–170 ppm in ¹³C NMR).
  • 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and carbon-proton connectivity.
  • Mass spectrometry (ESI-TOF) : Verify molecular ion ([M+H]⁺) and chloride counterion via isotopic patterns.
  • IR spectroscopy : Identify ester carbonyl stretching (~1720 cm⁻¹) and pyrrolidine N-H stretches .

Q. How should researchers determine the solubility profile of this compound in pharmaceutically relevant solvents?

Use the shake-flask method with USP buffers (pH 1.2–6.8) and organic solvents (e.g., ethanol, DMSO). Key steps:

  • Saturate solvents with excess compound (24 hr agitation at 25°C).
  • Separate phases via ultracentrifugation (15,000 rpm, 30 min).
  • Quantify supernatant concentration using UV-Vis (λ_max ~260 nm) validated against a calibration curve.
  • Report solubility in mg/mL ± SD (n=3) .

Advanced Research Questions

Q. How can conflicting stability data under accelerated degradation conditions be resolved?

Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) with orthogonal monitoring:

  • HPLC-DAD : Track degradation products (peak purity >99%).
  • LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis, pyrrolidine ring oxidation).
  • Isothermal microcalorimetry : Detect subtle stability changes at 40°C/75% RH. For discrepancies, verify method specificity (e.g., spiked degradation markers) and compare kinetic models (zero-order vs. first-order) .

Q. What strategies optimize chiral separation of trace (S)-enantiomer impurities in the (R)-configured compound?

Develop a normal-phase HPLC method using a Chiralpak IC column. Optimize:

  • Mobile phase: n-hexane/ethanol (85:15) with 0.1% diethylamine.
  • Flow rate: 1.0 mL/min, detection at 254 nm.
  • LOQ validation at 0.05% using (S)-enantiomer reference standard. Confirm resolution (>2.0) and robustness (%RSD <2.0 for retention time) .

Q. How can computational predictions and experimental logP values be reconciled?

Cross-validate logP using:

  • Shake-flask/HPLC : Measure partitioning in octanol-water.
  • pH-metric titration : Determine ionization-corrected logD.
  • Chromatographic CLogP : Compare retention times to calibration standards. For deviations >0.5 units, assess tautomerism (e.g., enol-keto forms) or residual solvent effects via GC headspace analysis .

Q. What experimental designs are suitable for SAR studies targeting kinase inhibition?

  • Analog synthesis : Modify pyrrolidine substituents (e.g., methyl → ethyl) and benzoate bioisosteres (e.g., amides).
  • Screening : Use TR-FRET kinase assays (e.g., EGFR, VEGFR2) with ATP Km adjustments.
  • Docking studies : Utilize PDB structures (e.g., 1M17) to map binding interactions.
  • Cellular validation : Measure IC₅₀ in proliferation assays (MTT) and Western blotting for phospho-targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.